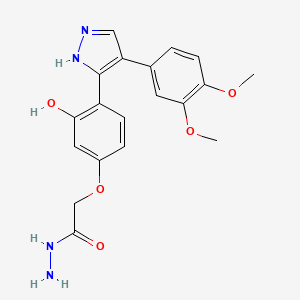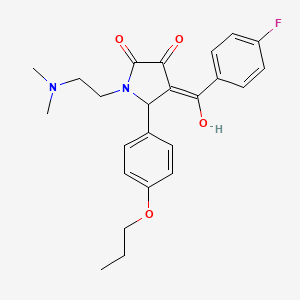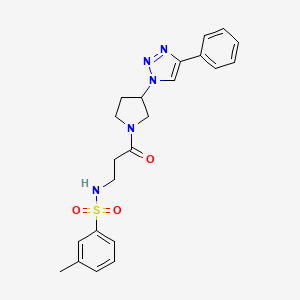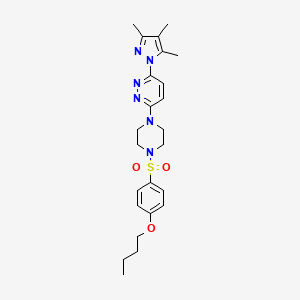![molecular formula C9H6F3IO B2446851 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone CAS No. 1393557-53-3](/img/structure/B2446851.png)
1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C9H6F3IO . It is a halogenated hydrocarbon .
Molecular Structure Analysis
The molecular structure of “1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone” consists of an ethanone group attached to a phenyl ring, which is further substituted with an iodo group and a trifluoromethyl group .科学的研究の応用
Synthesis of Novel Derivatives :
- A study by Liu et al. (2010) focused on synthesizing novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, highlighting the compound's role in the formation of new chemical entities with potential applications in material science and pharmaceutical research (Liu et al., 2010).
Electrophilic Trifluoromethylthiolation Reagent :
- Huang et al. (2016) demonstrated the utility of a related compound, 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, as an electrophilic trifluoromethylthiolation reagent, which is crucial for synthesizing trifluoromethylthio compounds used in various chemical syntheses (Huang et al., 2016).
Microbial and Homogenous Asymmetric Catalysis :
- Research by Gelo-Pujic et al. (2006) explored the enantioselective reduction of a similar compound, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, using both microbial and homogenous asymmetric catalysis. This study contributes to the understanding of asymmetric synthesis in pharmaceutical applications (Gelo-Pujic et al., 2006).
Corrosion Inhibition Studies :
- A study conducted by Jawad et al. (2020) synthesized and characterized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a corrosion inhibitor for mild steel in corrosive environments. This highlights the compound's potential applications in industrial corrosion prevention (Jawad et al., 2020).
Antimicrobial Activity :
- The synthesis and biological evaluation of some novel triazolopyrimidines derived from a similar compound were investigated by Vora and Vyas (2019), demonstrating potential antimicrobial applications (Vora & Vyas, 2019).
Photoremovable Protecting Group for Carboxylic Acids :
- Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids, a significant contribution to the field of photochemistry (Atemnkeng et al., 2003).
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its molecular targets, leading to changes in cellular processes .
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in pathways related to oxidative stress and cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Its bioavailability, half-life, and clearance rate are yet to be determined .
Result of Action
Its chemical reactivity suggests that it could potentially induce changes in cellular redox status, alter protein function, and disrupt cellular homeostasis .
Action Environment
The action, efficacy, and stability of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone can be influenced by various environmental factors. For instance, its reactivity and stability may be affected by pH, temperature, and the presence of other reactive species . Furthermore, its efficacy could potentially be influenced by the cellular environment, including the presence of specific enzymes, co-factors, and other biomolecules .
特性
IUPAC Name |
1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYBONPCLMAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2446775.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)


![Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B2446781.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)

![(1-Methylsulfonylpiperidin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2446786.png)
![6,7-dimethyl-3-(2-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2446789.png)
![Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2446790.png)